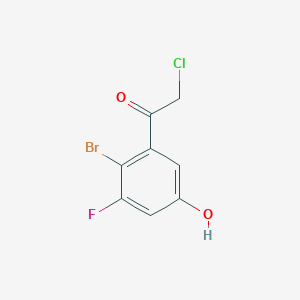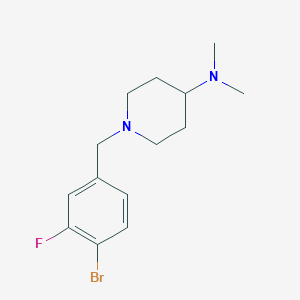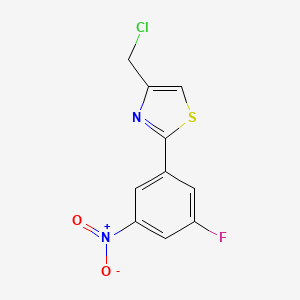
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group, a fluoro-substituted phenyl ring, and a nitro group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Substituents: The chloromethyl group can be introduced via chloromethylation reactions, while the fluoro and nitro groups can be added through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Oxidation: The thiazole ring can undergo oxidation reactions, potentially leading to ring-opening or other structural modifications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or thiol derivatives, while reduction can produce amino-substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for creating libraries of compounds for drug discovery and materials science.
Biology and Medicine
In biological and medical research, this compound may be investigated for its potential as a pharmacophore in drug design. The presence of the nitro group suggests possible antimicrobial or anticancer activity, which can be explored through various bioassays.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the creation of products with specific properties and functions.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole depends on its specific application. For example, if used as an antimicrobial agent, it may target bacterial enzymes or cell membranes, disrupting essential biological processes. In drug design, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)-2-phenylthiazole: Lacks the fluoro and nitro substituents, making it less reactive.
2-(3-Fluoro-5-nitrophenyl)thiazole: Lacks the chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
4-(Methyl)-2-(3-fluoro-5-nitrophenyl)thiazole: Has a methyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
4-(Chloromethyl)-2-(3-fluoro-5-nitrophenyl)thiazole is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of the chloromethyl group allows for further functionalization, while the fluoro and nitro groups can impart biological activity.
Eigenschaften
Molekularformel |
C10H6ClFN2O2S |
|---|---|
Molekulargewicht |
272.68 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-(3-fluoro-5-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H6ClFN2O2S/c11-4-8-5-17-10(13-8)6-1-7(12)3-9(2-6)14(15)16/h1-3,5H,4H2 |
InChI-Schlüssel |
RETJHZVWTXVNEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C2=NC(=CS2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-[(3-propan-2-yl-1H-indol-2-yl)sulfonyl]phenoxy]propan-1-amine;propanedioic acid](/img/structure/B13717656.png)
![N-Isopropyl-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13717665.png)
![5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B13717682.png)
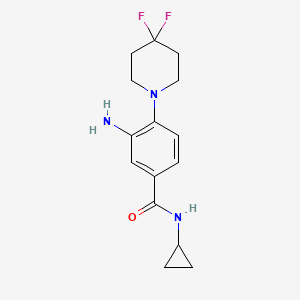
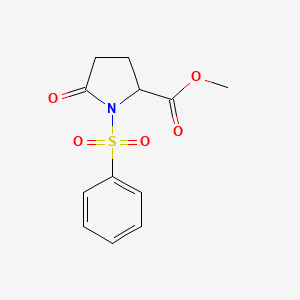
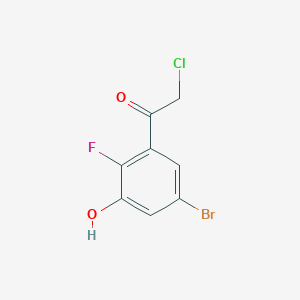
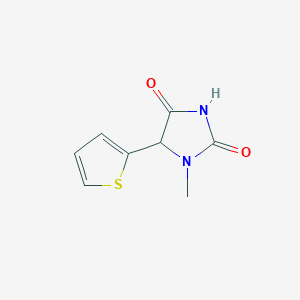
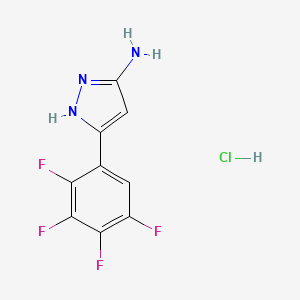
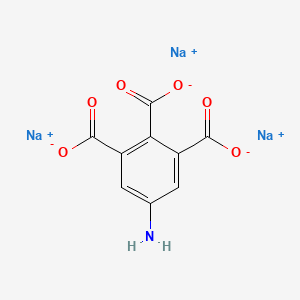
![(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13717726.png)

